1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylpropyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by the presence of difluoromethyl, dimethyl, phenylpropyl, and pyrazole sulfonamide groups
Preparation Methods
One common synthetic route involves the use of difluoromethylation reagents such as Me3SiCF2H, which can be facilitated by catalysts like CsF/18-Crown-6 . The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yields and purity.
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to obtain the desired product with high enantiomeric purity .
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions include various substituted pyrazoles and sulfonamides .
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, which are crucial for drug discovery.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor of certain enzymes. The sulfonamide group plays a crucial role in its interaction with biological targets, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLE-4-SULFONAMIDE include other difluoromethylated and sulfonamide-containing molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. Examples include:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar difluoromethyl group but differs in its aromatic substituents.
Various difluoromethylated para-quinone methides: These compounds also contain difluoromethyl groups and are used in similar applications.
The uniqueness of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-(1-PHENYLPROPYL)-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19F2N3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-(1-phenylpropyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H19F2N3O2S/c1-4-13(12-8-6-5-7-9-12)19-23(21,22)14-10(2)18-20(11(14)3)15(16)17/h5-9,13,15,19H,4H2,1-3H3 |
InChI Key |
CLWQVJBBQSHCEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
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